(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate
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Overview
Description
(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a synthetic organic compound. It is characterized by its complex structure, which includes a benzyloxycarbonyl group, a cyclohexyl group, and a dimethylbutanoate moiety. Compounds like this are often used in various fields of scientific research due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves multiple steps:
Formation of the benzyloxycarbonylamino group: This can be achieved by reacting an amine with benzyl chloroformate under basic conditions.
Cyclohexyl group introduction: This step involves the addition of a cyclohexyl group to the intermediate product, often through a nucleophilic substitution reaction.
Dimethylbutanoate formation: The final step involves esterification to form the dimethylbutanoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving esterases and proteases.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-phenylacetamido)-3,3-dimethylbutanoate
- (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclopentylacetamido)-3,3-dimethylbutanoate
Uniqueness
The uniqueness of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, might influence its steric and electronic characteristics, differentiating it from similar compounds.
Properties
CAS No. |
402959-35-7 |
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Molecular Formula |
C23H34N2O5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C23H34N2O5/c1-23(2,3)19(21(27)29-4)25-20(26)18(17-13-9-6-10-14-17)24-22(28)30-15-16-11-7-5-8-12-16/h5,7-8,11-12,17-19H,6,9-10,13-15H2,1-4H3,(H,24,28)(H,25,26)/t18-,19+/m0/s1 |
InChI Key |
LEOCLLOTKGDEQQ-RBUKOAKNSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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